molecular formula C11H12F3NO B11874345 2-[2-(Trifluoromethoxy)phenyl]pyrrolidine

2-[2-(Trifluoromethoxy)phenyl]pyrrolidine

Cat. No.: B11874345
M. Wt: 231.21 g/mol
InChI Key: ALOSDGPETUPJRG-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)phenyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethoxy)phenyl]pyrrolidine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trifluoromethoxy)phenyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2-(Trifluoromethoxy)phenyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[4-(Trifluoromethoxy)phenyl]pyrrolidine
  • 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
  • 2-[2-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Comparison: this compound is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-2-1-4-8(10)9-5-3-7-15-9/h1-2,4,6,9,15H,3,5,7H2

InChI Key

ALOSDGPETUPJRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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